4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone
Overview
Description
4-{[5-(4-bromophenyl)-2-thienyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C15H13BrN2O2S and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.98811 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Approaches
A Dieckmann cyclization route has been explored for the synthesis of piperazine-2,5-diones, highlighting the utility of piperazine derivatives in organic synthesis. The process involves the cyclization of substructures containing piperazine units to form piperazine diones, which are key intermediates in the synthesis of complex organic molecules (Aboussafy & Clive, 2012).
Antimicrobial and Antiviral Activities
Piperazine derivatives have shown promising results in antimicrobial and antiviral activities. New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, revealing potent antiviral and antimicrobial properties (Reddy et al., 2013).
Biofilm Inhibition
A novel series of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB enzyme inhibition. These compounds demonstrate significant potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anticancer Properties
Research on benzochromene derivatives, incorporating a piperazine moiety, has shown anti-proliferative properties and DNA binding capabilities, particularly against colorectal cancer cell lines. These derivatives induce apoptosis and cell cycle arrest, demonstrating their potential as chemotherapeutic agents (Ahagh et al., 2019).
Catalysis and Material Science
Piperazine-based compounds have also been utilized as catalysts in chemical synthesis. For instance, piperazine-1,4-diium dihydrogen phosphate has been introduced as a highly efficient dicationic Brønsted acidic ionic salt for the synthesis of (thio)barbituric acid derivatives in water, showcasing the role of piperazine derivatives in green chemistry and catalysis (Darvishzad et al., 2019).
Properties
IUPAC Name |
4-[5-(4-bromophenyl)thiophene-2-carbonyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOJDYRSJFLRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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